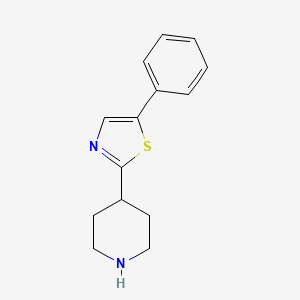

4-(5-Phenyl-thiazol-2-YL)-piperidine

描述

Chemical Identity and Nomenclature

4-(5-Phenyl-thiazol-2-yl)-piperidine is a nitrogen- and sulfur-containing heterocyclic compound characterized by a piperidine ring fused to a thiazole moiety. Its systematic IUPAC name, 4-(5-phenyl-1,3-thiazol-2-yl)piperidine , reflects the connectivity of the phenyl-substituted thiazole at the 2-position and the piperidine ring at the 4-position. The molecular formula is C₁₄H₁₆N₂S , with a molecular weight of 244.36 g/mol . Key structural features include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂S |

| Molecular Weight | 244.36 g/mol |

| Hybridization | sp³ (piperidine), sp² (thiazole) |

| Aromatic Systems | Thiazole (6π-electron system) |

| Canonical SMILES | N1CCC(CC1)c1ncc(s1)c1ccccc1 |

| InChI Key | RDKOIBCQMYSNMS-UHFFFAOYSA-N |

The thiazole ring contributes aromatic stability, while the piperidine moiety introduces conformational flexibility. The phenyl group at the thiazole’s 5-position enhances hydrophobicity, influencing solubility and intermolecular interactions.

Historical Development in Heterocyclic Chemistry

The discovery of thiazole derivatives traces back to the late 19th century with Arthur Hantzsch’s pioneering work on heterocyclic synthesis. Hantzsch’s 1887 report on thiazole formation via condensation of thiourea derivatives with α-halo ketones laid the foundation for modern thiazole chemistry. The integration of piperidine into thiazole frameworks emerged later, driven by medicinal chemistry’s demand for bioactive scaffolds.

Key milestones include:

- Early 20th century : Elucidation of thiazole’s electronic structure, revealing its resonance-stabilized aromatic system.

- Mid-20th century : Development of Hantzsch-thiazole synthesis variants, enabling regioselective substitutions.

- 21st century : Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitating the synthesis of aryl-thiazole-piperidine hybrids.

The compound This compound represents a modern iteration of these efforts, combining synthetic accessibility with structural complexity suitable for drug discovery.

Position Within Thiazole-Piperidine Hybrid Compounds

Thiazole-piperidine hybrids occupy a critical niche in medicinal chemistry due to their dual pharmacophoric elements:

- Thiazole : Imparts metabolic stability and hydrogen-bonding capacity via its nitrogen and sulfur atoms.

- Piperidine : Enhances solubility and provides a conformational anchor for target binding.

Comparative analysis of related hybrids highlights distinct features of This compound :

The 5-phenyl substitution on the thiazole ring in This compound optimizes π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in kinase inhibition studies. Its synthetic versatility allows derivatization at both the piperidine nitrogen and thiazole’s 4-position, enabling structure-activity relationship (SAR) optimization.

属性

IUPAC Name |

5-phenyl-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKOIBCQMYSNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696071 | |

| Record name | 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-68-0 | |

| Record name | 4-(5-Phenyl-2-thiazolyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Phenyl-1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(5-Phenyl-thiazol-2-YL)-piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole group, which is known for its role in various pharmacological activities. The thiazole moiety enhances the compound's ability to interact with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Target Receptors : It has been shown to interact with receptors involved in pain and inflammation pathways, potentially modulating these processes.

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have indicated that thiazole derivatives often exhibit strong anti-inflammatory activity by inhibiting COX enzymes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has been evaluated against various bacterial and fungal strains using methods like the Kirby-Bauer disk diffusion assay.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 20 | 32 µg/mL |

| Staphylococcus aureus | 25 | 16 µg/mL |

| Candida albicans | 18 | 64 µg/mL |

These results suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria .

Antioxidant Activity

In addition to antimicrobial effects, this compound has demonstrated antioxidant activity. In assays such as DPPH radical scavenging, the compound showed a strong ability to neutralize free radicals, indicating its potential role in combating oxidative stress-related diseases .

Case Studies and Research Findings

- Anti-inflammatory Effects : A study investigating various thiazole derivatives found that those with specific substitutions exhibited potent anti-inflammatory effects through COX inhibition. The structure-activity relationship indicated that the presence of bulky groups on the thiazole ring could enhance inhibitory activity .

- Computational Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in inflammation and microbial resistance .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound can cross the blood-brain barrier, suggesting potential applications in treating central nervous system disorders where inflammation plays a critical role .

科学研究应用

Medicinal Chemistry

The compound is recognized for its role in the design of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at treating various conditions, particularly those related to the central nervous system (CNS).

Neurological Disorders

Research indicates that derivatives of thiazole, including 4-(5-Phenyl-thiazol-2-YL)-piperidine, exhibit properties beneficial for treating neurological disorders. For instance, compounds containing thiazole moieties have demonstrated anticonvulsant activity in various models, suggesting that similar derivatives could be effective against epilepsy and other seizure disorders .

Anticancer Activity

There is a growing body of evidence supporting the anticancer potential of thiazole-containing compounds. Studies have shown that certain thiazole derivatives can inhibit cancer cell growth and induce apoptosis in specific cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of thiazole derivatives indicate that modifications to the thiazole ring can significantly enhance anticancer activity. For example, compounds with specific substituents on the thiazole ring have shown increased potency against various cancer types, including leukemia and solid tumors .

Drug Development Case Studies

Several case studies highlight the efficacy of thiazole-based compounds in clinical settings:

Inhibitors of CDK9

A notable study explored a series of thiazole derivatives as inhibitors of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. The lead compound demonstrated nanomolar inhibitory activity against CDK9 and showed selectivity over other cyclin-dependent kinases, indicating its potential as a therapeutic agent for cancer treatment .

Anticonvulsant Properties

In another case study, a thiazole derivative was synthesized and tested for its anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The compound exhibited significant protective effects against seizures, highlighting its potential utility in treating epilepsy .

Summary of Findings

The applications of this compound span several critical areas in medicinal chemistry:

相似化合物的比较

Comparative Analysis Table

准备方法

General Synthetic Strategy

The synthesis of 4-(5-Phenyl-thiazol-2-yl)-piperidine typically involves two key segments:

- Construction of the 5-phenyl-thiazole core.

- Functionalization at the 2-position of the thiazole ring with a piperidine substituent.

This approach often uses thiourea or substituted thiourea derivatives reacting with α-haloketones or β-ketoesters to form the thiazole ring, followed by substitution or coupling reactions to introduce the piperidine group at the 2-position.

Reported Preparation Method from Patent Literature

A recent patent (CN114761403A) describes a preparation involving multi-step synthesis with careful control of reaction conditions:

- Step A: Formation of the thiazole intermediate by reaction of substituted thiourea derivatives with appropriate halogenated precursors.

- Step B: Coupling of the thiazole intermediate with piperidine derivatives under mild heating (around 25°C) and stirring for extended periods (e.g., 12 hours) to ensure complete reaction.

- Workup: Dilution with ethyl acetate and water, followed by acidification to adjust pH, extraction, and purification.

The reaction conditions are optimized to maintain high purity and yield, with careful control of temperature and pH during workup to prevent decomposition or side reactions.

Detailed Synthetic Route from Thiazolyl Precursors

A more detailed synthetic approach involves:

- Starting with 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate in pyridine to obtain ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

- Masking the 2-methylamino group as a tert-butoxycarbonate to prevent interference in subsequent steps.

- Alkylation with cyanomethanide to yield tert-butyl 5-(2-cyanoacetyl)-4-methylthiazol-2-yl(methyl)carbamate.

- Conversion to enaminone intermediates by refluxing in N,N-dimethylformamide–dimethylacetal.

- Functionalization of the enaminone with electrophilic reagents such as SelectFluor or N-chlorosuccinimide to introduce fluorine or chlorine substituents respectively.

- Final coupling with piperidine derivatives to yield the target this compound compound.

Reaction Conditions and Yields

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate | Pyridine, room temperature | High | Formation of thiazole carboxylate |

| 2 | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | tert-butoxycarbonate protection | Moderate | Protects amino group for next steps |

| 3 | Alkylation with cyanomethanide | Standard alkylation conditions | 72 | Formation of cyanoacetyl derivative |

| 4 | Reflux in DMF-DMA | Reflux | High | Enaminone intermediate formation |

| 5 | Electrophilic fluorination/chlorination | 0 °C, methanol or N-chlorosuccinimide | Moderate | Introduction of halogen substituents |

| 6 | Coupling with piperidine | 25°C, 12 hours stirring | High | Final product formation with piperidine ring |

Analytical and Purification Techniques

- The reaction mixtures are typically quenched with water and extracted with ethyl acetate.

- Acidification to pH ~3-5 is performed to facilitate extraction and purification.

- Drying over anhydrous sodium sulfate and concentration under reduced pressure are standard.

- Final purification is achieved by column chromatography or recrystallization to obtain analytically pure this compound.

Research Findings on Synthetic Variations

- Use of N-chlorosuccinimide and sodium bicarbonate in the presence of vinylphenylmethanesulfonate derivatives allows for chlorination and further functionalization of the thiazole moiety.

- Substitutions at the 5-position of the thiazole ring with phenyl groups enhance biological activity and selectivity when attached to piperidine.

- Avoidance of highly toxic reagents like sodium cyanide is recommended for routine synthesis, favoring safer alternatives such as alkylation with cyanomethanide.

Summary Table of Key Intermediates and Reagents

| Intermediate/Reagent | Role in Synthesis | Remarks |

|---|---|---|

| 1-methylthiourea | Thiazole ring precursor | Reacts with α-haloketones |

| Ethyl 2-chloro-3-oxobutanoate | Ketone halide for ring closure | Facilitates thiazole formation |

| tert-butoxycarbonate | Protecting group | Masks amino group |

| Cyanomethanide | Alkylating agent | Introduces cyanoacetyl group |

| N-chlorosuccinimide | Chlorinating agent | Adds chlorine substituents |

| Piperidine derivatives | Final substituent introduction | Forms 4-substituted piperidine |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Phenyl-thiazol-2-YL)-piperidine, and how can reaction completion be monitored?

- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, piperidine derivatives are synthesized by reacting thiazole precursors with appropriate electrophiles in 1,4-dioxane, using piperidine as a catalyst. Reaction progress is monitored via Thin-Layer Chromatography (TLC), with ice-cold water and NaOH added post-reaction to precipitate the product. Purification involves filtration and recrystallization from methanol .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use H NMR to confirm proton environments (e.g., multiplet signals for piperidine CH groups at δ 1.69–1.75 ppm). IR spectroscopy can identify functional groups like C-N or C-S bonds. Mass spectrometry provides molecular weight validation. Cross-referencing with computational tools (e.g., InChIKey) ensures structural accuracy .

Q. How can preliminary cytotoxicity screening be conducted for this compound?

- Methodological Answer : Follow sulforhodamine B (SRB) assays on human cancer cell lines (e.g., MCF-7, HEPG-2). Cells are maintained in RPMI-1640 medium with 5% FBS and incubated at 37°C under 5% CO. Dose-response curves are generated using DMSO as a vehicle control, with CHS-828 as a reference antitumor agent .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

- Methodological Answer : Apply statistical DoE to evaluate variables like temperature, catalyst concentration, and reaction time. For instance, factorial designs reduce trial-and-error by identifying critical parameters (e.g., reflux duration, solvent ratio). This minimizes experimental runs while maximizing yield and reproducibility .

Q. What computational strategies enable rational design of derivatives with enhanced bioactivity?

- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediate stability. Combine with molecular docking to assess binding affinity to target receptors (e.g., kinases). Experimental validation via IC measurements creates a feedback loop for refining computational models .

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact biological activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with electron-withdrawing/donating groups. Test cytotoxicity across cell lines to identify trends. For example, para-methoxy substitutions may enhance membrane permeability, while nitro groups could alter electron distribution in the thiazole ring .

Q. What reactor configurations are suitable for scaling up synthesis under green chemistry principles?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic reactions. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution .

Q. How can contradictory cytotoxicity data across studies be resolved?

- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum batch). Use meta-analysis to account for variability in IC values. Validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。